(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate

Catalog No.
S1910499
CAS No.
737000-80-5
M.F
C9H8ClNS
M. Wt
197.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate

CAS Number

737000-80-5

Product Name

(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate

IUPAC Name

1-chloro-4-[(1R)-1-isothiocyanatoethyl]benzene

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

InChI

InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1

InChI Key

BQJKNZREKDQMQA-SSDOTTSWSA-N

SMILES

CC(C1=CC=C(C=C1)Cl)N=C=S

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N=C=S

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)N=C=S
  • Potential applications in asymmetric synthesis: The structure of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate includes a chiral center, indicated by the "(R)" designation. Chiral molecules can be used in asymmetric synthesis to create other chiral molecules with desired properties. A study published in MDPI describes the synthesis of a similar chiral cyanamide molecule, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, highlighting its potential as an intermediate in asymmetric synthesis []. Further research is needed to explore the specific applications of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate in this field.

(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is a chemical compound with the molecular formula C9H8ClNS and a molecular weight of 197.68 g/mol. It features a chiral center, which contributes to its unique properties and biological activities. This compound is characterized by the presence of a chlorophenyl group and an isothiocyanate functional group, making it significant in various chemical and biological applications. The compound is known for its corrosive nature and irritant properties, necessitating careful handling in laboratory settings .

The reactivity of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate primarily involves nucleophilic attack on the isothiocyanate group. Common reactions include:

  • Nucleophilic Substitution: The isothiocyanate can react with nucleophiles, such as amines or alcohols, to form thioureas or thioesters.
  • Hydrolysis: In the presence of water, it can hydrolyze to produce the corresponding thiocarbamic acid.
  • Cyclization: Under specific conditions, it may undergo cyclization reactions to form cyclic thioureas.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .

(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate has been studied for its biological activities, particularly in the fields of pharmacology and toxicology. Its potential effects include:

  • Antimicrobial Properties: Exhibits activity against various bacteria and fungi, making it a candidate for antimicrobial agents.
  • Anticancer Activity: Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, although further research is needed to elucidate its mechanisms of action.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

Several methods have been developed for synthesizing (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate:

  • From Isothiocyanates: The compound can be synthesized by reacting (R)-(-)-1-(4-Chlorophenyl)ethylamine with carbon disulfide followed by treatment with an appropriate halogenating agent.
  • Using Thiourea Derivatives: Another method involves the reaction of 4-chlorobenzyl chloride with potassium thiocyanate in the presence of a base to yield the desired isothiocyanate.
  • Chiral Synthesis Techniques: Enantioselective synthesis can be achieved using chiral catalysts or reagents to ensure the formation of the (R)-(-) enantiomer .

The applications of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate span various fields:

  • Pharmaceutical Research: Used in drug development due to its biological activity.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide owing to its antimicrobial properties.
  • Chemical Biology: Employed as a reagent in biochemical assays and studies involving enzyme interactions .

Interaction studies involving (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate have focused on its binding affinity with various biological targets. Notable findings include:

  • Protein Binding: Investigations into how this compound interacts with proteins involved in cancer pathways have shown promising results, suggesting potential therapeutic uses.
  • Metabolic Pathways: Studies indicate that it may influence metabolic enzymes, impacting drug metabolism and efficacy .

Several compounds share structural similarities with (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate. Key comparisons include:

Compound NameMolecular FormulaUnique Features
(S)-(+) -1-(4-Chlorophenyl)ethyl isothiocyanateC9H8ClNSEnantiomeric form with potentially different activity
4-Chlorobenzyl isothiocyanateC9H8ClNLacks chiral center; simpler structure
Phenethyl isothiocyanateC9H11NSNon-chlorinated version; broader activity spectrum

(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate's unique chirality and specific substituents confer distinct biological activities compared to these similar compounds, making it a subject of interest in medicinal chemistry .

XLogP3

4.1

Dates

Modify: 2023-08-16

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